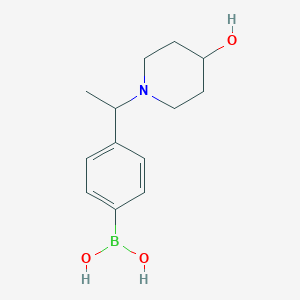
(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid
Übersicht
Beschreibung
4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (4-HEPBA) is a synthetic compound that has been studied for its potential applications in scientific research. 4-HEPBA is a boronic acid derivative that has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry Applications
Synthesis and Structure Analysis : Boronic acids, including derivatives like (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, are used as synthetic intermediates and building blocks in organic chemistry. They play a crucial role in the synthesis of multifunctional compounds, offering opportunities for developing new structures with potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Catalytic Applications : Boronic acids are not only reagents but also serve as catalysts in various organic reactions. They can facilitate the activation of hydroxy functional groups, leading to the formation of products like amides, cycloadditions, and conjugate additions under mild conditions (Hall, 2019).
Materials Science
Optical Modulation and Nanomaterials : Phenyl boronic acids are key in the optical modulation of materials like carbon nanotubes. They play a significant role in saccharide recognition and can be used to design sensors and receptors for specific biological applications (Mu et al., 2012).
Phosphorescent Materials : Aryl boronic acids, through processes like cyclic-esterification, can be transformed into phosphorescent materials. This application is significant in developing new materials with unique optical properties (Zhang et al., 2018).
Biological Applications
Biological Activity Studies : The compound's derivatives have been evaluated for various biological activities such as antioxidant, antibacterial, and anticancer properties. This underscores the potential of boronic acid derivatives in pharmaceutical and medical research (Temel et al., 2022).
Glycoconjugate Recognition : Boronic acids like the phenyl boronic acid derivatives have demonstrated efficiency in complexing with glycopyranosides in neutral water, highlighting their potential in recognizing cell-surface glycoconjugates, which has implications in medical diagnostics and biochemistry (Dowlut & Hall, 2006).
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their specific chemical structure and the presence of other functional groups .
Result of Action
As a boronic acid, it may have the potential to interact with various biological targets and participate in chemical reactions that lead to the synthesis of complex organic molecules .
Action Environment
Factors such as ph, temperature, and the presence of other reactive species can potentially influence the reactivity and stability of boronic acids .
Eigenschaften
IUPAC Name |
[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPNOXEDFIRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)



![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)






![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)
